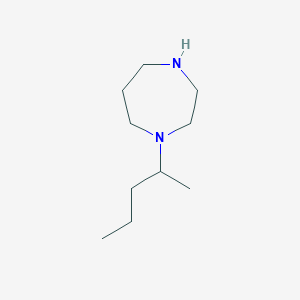

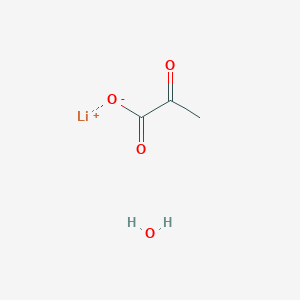

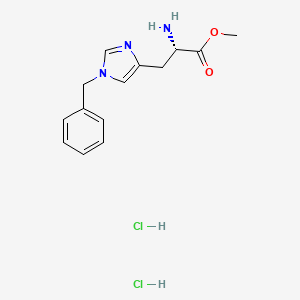

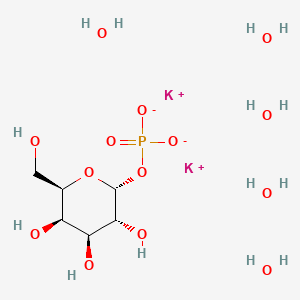

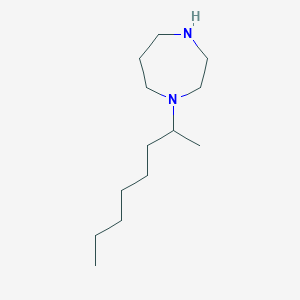

![molecular formula C12H16F2N2 B6331227 1-[(3,4-Difluorophenyl)methyl]-1,4-diazepane CAS No. 1178292-54-0](/img/structure/B6331227.png)

1-[(3,4-Difluorophenyl)methyl]-1,4-diazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3,4-Difluorophenyl)methyl-1,4-diazepane, an organic compound, is a member of the diazepane family. It is a colorless, crystalline solid with a molecular weight of 178.1 g/mol. It is insoluble in water and has a melting point of 118-120°C. It is widely used in scientific research as a synthetic intermediate, in the production of pharmaceuticals, and as a reagent in organic synthesis.

Applications De Recherche Scientifique

Synthesis of Pyrazolone Derivatives

The 3,4-difluorophenyl group is used in the synthesis of pyrazolone derivatives . Pyrazolone derivatives have a wide spectrum of biological activities such as analgesic, antipyretic, antirheumatic, antimicrobial, antiproliferative, and anti-inflammatory . They are considered potent pharmacophores in medicinal chemistry .

Anti-Inflammatory Applications

The synthesized compound (Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one showed synergistic anti-inflammatory activities . This suggests that compounds with the 3,4-difluorophenyl group could potentially be used in the development of anti-inflammatory drugs.

Antiproliferative Applications

The same compound also demonstrated antiproliferative activities . This indicates that the 3,4-difluorophenyl group could be used in the development of drugs for the treatment of proliferative diseases such as cancer.

Antibacterial Applications

The compound also showed antibacterial activities , suggesting that the 3,4-difluorophenyl group could be used in the development of new antibacterial agents.

Antifungal Applications

Voriconazole, an antifungal drug, has a 2,4-difluorophenyl group . It is used for the treatment of several fungal infections. This suggests that the 3,4-difluorophenyl group could potentially be used in the development of antifungal drugs.

Late-Stage Functionalization of Voriconazole

Due to the side effects of Voriconazole, some works involving late-stage functionalization of Voriconazole have been reported . A new Voriconazole derivative was synthesized, which creates a promising site for further functionalization in a molecule which originally does not have many active sites . This suggests that the 3,4-difluorophenyl group could potentially be used in similar late-stage functionalization processes.

Mécanisme D'action

Target of Action

It is known to belong to the class of organic compounds known as phenylhydrazines . These compounds contain a phenylhydrazide moiety, which consists of a hydrazide substituent attached to a phenyl group .

Mode of Action

Compounds in the phenylhydrazine class often interact with their targets by donating or accepting protons during biochemical reactions .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound. Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how 1-[(3,4-Difluorophenyl)methyl]-1,4-diazepane interacts with its targets and exerts its effects .

Propriétés

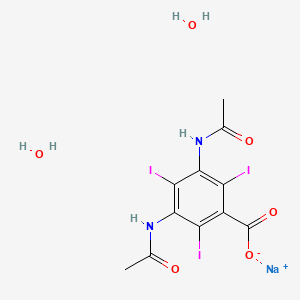

IUPAC Name |

1-[(3,4-difluorophenyl)methyl]-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2N2/c13-11-3-2-10(8-12(11)14)9-16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDNDLUAKQPREX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3,4-Difluorophenyl)methyl]-1,4-diazepane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B6331204.png)

![1-[(2,6-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331219.png)